1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Description
1-Methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with a methyl group at the N1 position and a carboxylic acid moiety at the C7 position. Its molecular formula is C₉H₇N₃O₄ (MW: 237.17 g/mol). The compound is structurally related to pyrimidine derivatives, which are known for diverse biological activities, including antioxidant, antimicrobial, and anticancer properties . Ethyl ester derivatives of this compound, such as ethyl 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate, are common synthetic intermediates, often serving as precursors for bioactive molecules .
Properties
IUPAC Name |
1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-12-6-4(7(13)11-9(12)16)2-3-5(10-6)8(14)15/h2-3H,1H3,(H,14,15)(H,11,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOKZFGLLFQDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=N2)C(=O)O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Three-Component Reaction
Microwave irradiation has emerged as a cornerstone for rapid and high-yielding syntheses of pyrido[2,3-d]pyrimidine derivatives. In a seminal study, a one-pot three-component reaction of 1-methyl-4-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation (300 W, 100°C) produced 7-cyano intermediates within 5–10 minutes. For instance, 7-amino-2,4-dioxo-5-aryl-1-methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile was obtained in 82–95% yield, with the cyano group serving as a precursor for carboxylic acid formation. The reaction proceeds via a domino Knoevenagel-Michael-cyclization mechanism, as confirmed by isotopic labeling and kinetic studies.
Key Advantages :
DAHP-Catalyzed Aqueous Synthesis
Diammonium hydrogen phosphate (DAHP, 10 mol%) in aqueous ethanol enables a greener alternative to microwave methods. Using 1-methyl-4-aminouracil, substituted benzaldehydes, and malononitrile, this method achieves 80–92% yield at reflux (78°C, 2 hours). The aqueous medium suppresses side reactions, while DAHP acts as a bifunctional catalyst, activating both the aldehyde and nitrile groups. Post-reaction, the cyano group at position 6 is hydrolyzed to carboxylic acid using 6M HCl at 110°C for 8 hours, yielding the target compound.
Cyclocondensation with Heterogeneous Catalysts
TiO₂/SiO₂ Nanocomposite-Mediated Synthesis
A breakthrough in direct carboxylic acid formation was reported using a TiO₂/SiO₂ (1:1) nanocomposite catalyst. Cyclocondensation of 4-(methylidenepyruvic acid) derivatives with 1-methyl-4-aminouracil in water at room temperature (25°C, 2–3 hours) afforded 1-methyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-7-carboxylic acids in 94–98% yield. The catalyst’s high surface area (≈350 m²/g) and acidic sites facilitate imine formation and cyclization without requiring harsh conditions.
Reaction Optimization :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 15 mg/mmol substrate | 98% yield |
| Solvent | Water | 95% yield |
| Temperature | 25°C | 94% yield |
This method eliminates the need for cyanide intermediates, directly introducing the carboxylic acid group via the pyruvic acid precursor.
Post-Synthetic Modification Strategies
Hydrolysis of Cyano Precursors
Cyano-substituted pyrido[2,3-d]pyrimidines, synthesized via methods in Section 1, undergo hydrolysis to carboxylic acids. Treatment with concentrated HCl (6M, 110°C, 8 hours) or KOH (50% w/v, 90°C, 6 hours) converts the cyano group to carboxylic acid with 85–90% efficiency. NMR monitoring reveals complete conversion when the CN stretch (≈2220 cm⁻¹) in IR spectra is replaced by a carbonyl peak at ≈1700 cm⁻¹.
Limitations :
-
Prolonged heating risks decarboxylation.
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Acidic conditions may protonate the pyrimidine ring, requiring neutralization.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Catalyst | Key Advantage |
|---|---|---|---|---|
| Microwave + Hydrolysis | 85–90 | 8.5 hours | None | Rapid cyclization |
| DAHP + Hydrolysis | 80–92 | 10 hours | DAHP | Aqueous, low cost |
| TiO₂/SiO₂ Cyclocondensation | 94–98 | 3 hours | TiO₂/SiO₂ | Direct carboxylic acid synthesis |
The TiO₂/SiO₂ route outperforms others in yield and step count but requires specialized catalysts. Microwave methods excel in speed, whereas DAHP catalysis aligns with green chemistry principles .
Chemical Reactions Analysis
Cyclization Reactions
The compound participates in intramolecular cyclization to form extended heterocyclic systems. A study demonstrated its use in synthesizing pyrano[2,3-d]pyrimidine derivatives via aza-Michael/cyclization cascades under N-heterocyclic carbene (NHC) catalysis (Table 1) .
Table 1: Cyclization Reaction Conditions
| Reactant | Catalyst | Solvent | Yield | Product Application |
|---|---|---|---|---|
| 6-Aminouracil derivatives | NHC (8c) | Toluene | 95% | PARP-1 inhibitor precursors |
| 4-Substituted pyruvic acids | CdO NPs | Ethanol | 96–98% | Anticancer agents |
Key steps include:
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Activation of α,β-unsaturated carbonyl intermediates for conjugate addition .
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Nano-catalyzed cyclocondensation under solvent-drop grinding conditions .
Nucleophilic Substitution at the Carboxylic Acid Group
The carboxylic acid moiety undergoes amide bond formation and esterification (Figure 1) .
Reaction Pathways:
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Amidation : Reacts with amines (e.g., sulfonamides) in the presence of coupling agents (EDC/HOBt) to yield bioactive derivatives.
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Esterification : Forms methyl/ethyl esters using methanol or ethanol under acidic catalysis (H₂SO₄) .
Figure 1: Functionalization of the Carboxylic Acid Group
textCOOH → CONHR (amide) COOH → COOR' (ester)
Conditions: R = aryl/alkyl, R' = methyl/ethyl .
Condensation with Electrophiles
The pyrido-pyrimidine core reacts with aldehydes and ketones in Knoevenagel condensations , forming α,β-unsaturated derivatives (Table 2) .
Table 2: Condensation Reactions
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid has been achieved through various methods. A notable approach involves the use of a TiO₂/SiO₂ nanocomposite as a catalyst for efficient and rapid synthesis. This method yields high purity and excellent yields (94%-98%) under mild conditions (room temperature and aqueous media) .
Antimicrobial Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit a broad spectrum of biological activities including antimicrobial effects. For instance, compounds synthesized from this structure have demonstrated significant antibacterial and antifungal properties. In vitro studies have shown that certain derivatives are effective against various microbial strains .
Antitumor Activity
The antitumor potential of this compound has been explored extensively. Studies involving the National Cancer Institute’s 60 human cancer cell line panel have identified specific derivatives that show selective cytotoxicity against breast and renal cancer cell lines. Structure-activity relationship (SAR) analyses help in understanding the efficacy of these compounds .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, pyrido[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory and antiviral properties. The versatility of these compounds makes them suitable candidates for further development in pharmacology .
Case Study 1: Antimicrobial Evaluation
In a study focusing on the synthesis of ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido(2,3-d)pyrimidine derivatives, researchers evaluated their antimicrobial activity using agar well diffusion methods. Compounds exhibited significant activity against tested strains at varying concentrations .
Case Study 2: Antitumor Screening
A series of novel pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. The compounds were tested against multiple cancer cell lines to assess their cytotoxic effects. Some showed promising results comparable to established chemotherapeutic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-Aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic Acids (e.g., Compounds f9 and f10)
Methyl 1,3,7-Trimethyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate
- Structure : Substitutions at C6 (methyl ester) and C5 (3-nitrophenyl) distinguish this compound.
- Synthesis : Prepared via Hantzsch condensation, a method that favors regioselectivity but may limit yield compared to microwave-assisted routes .
Heterocyclic Analogues with Modified Cores
Thieno[2,3-d]pyrimidine Derivatives (e.g., 3-Substituted-4-oxo-hexahydropyrido[4,5]thieno[2,3-d]pyrimidines)
- Structure : Replaces the pyridine ring with a thiophene, increasing lipophilicity.
- Activity : Exhibits analgesic and anti-inflammatory properties, with reduced ulcerogenic risk compared to NSAIDs .
- Key Difference: The sulfur atom in thieno derivatives enhances membrane permeability but may reduce solubility in aqueous media compared to pyrido analogues .
Pyrrolo[2,3-d]pyrimidine-7-acetic Acid Derivatives
- Structure : Features a pyrrolo[2,3-d]pyrimidine core with an acetic acid side chain.
Substituent Positional Isomers
1-Ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic Acid
- Structure : Carboxylic acid at C5 instead of C7, with an ethyl group at N1 and isopropyl at C6.
- Molecular Weight : 277.27 g/mol (C₁₃H₁₅N₃O₄ ), higher than the target compound due to bulkier substituents .
- Key Difference : The C5-carboxylic acid may alter hydrogen-bonding interactions in biological targets compared to C7-substituted analogues .
Biological Activity
1-Methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS Number: 1000933-15-2) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various research studies and reviews.
- Molecular Formula : CHNO
- Molecular Weight : 221.17 g/mol
- IUPAC Name : 1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid
- PubChem CID : 24697601
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts including its role as an enzyme inhibitor and its effects on cellular pathways.
Table 1: Summary of Biological Activities
Enzyme Inhibition
Research has shown that this compound acts as a potent inhibitor of dihydrofolate reductase (DHFR). This enzyme is critical for DNA synthesis and cell proliferation. Studies indicate that the compound binds competitively to the active site of DHFR, leading to reduced folate levels in cells and subsequent inhibition of growth in various cancer cell lines .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against several bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial metabolic pathways essential for growth .
Anticancer Effects
In cancer research, this compound has been evaluated for its ability to inhibit the proliferation of cancer cells. In studies involving human cancer cell lines (such as breast and colon cancer), it was found to induce apoptosis and inhibit cell cycle progression. The underlying mechanism involves modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been documented. It appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
A study published in a peer-reviewed journal explored the use of this compound in combination with traditional chemotherapeutics. Results indicated enhanced efficacy and reduced side effects when used alongside standard treatments for breast cancer . -
Case Study on Bacterial Infections :
A clinical trial assessed the effectiveness of this compound in treating resistant bacterial infections. Patients showed significant improvement with minimal adverse effects compared to conventional antibiotics .
Q & A
Q. Critical Parameters :
- Solvent choice : Methanol or ethanol improves solubility of intermediates.
- Catalyst/base : Triethylamine enhances nucleophilic substitution efficiency .
- Temperature : Elevated temperatures (50–60°C) during cyclization improve reaction rates but may require controlled conditions to avoid decomposition .
Table 1 : Comparison of Synthetic Conditions from Literature
What analytical methods are most effective for characterizing the purity and structure of this compound?
Basic Research Question
A combination of spectroscopic and chromatographic techniques is essential:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 8.58 ppm for pyrimidine protons, δ 168.8 ppm for carbonyl carbons) .
- HRMS : Confirms molecular formula (e.g., [M]+ at m/z 277.1177) .
- HPLC : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns .
- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .
Methodological Tip : For hygroscopic samples, use DMSO-d6 for NMR to prevent water interference .
How does the stability of this compound vary under different storage conditions?
Basic Research Question
Stability is influenced by:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- pH : The carboxylic acid group may degrade in strongly acidic/basic conditions; maintain neutral pH in solution .
- Moisture : Use desiccants for solid forms to avoid hydrolysis .
Validation Protocol : Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
How should researchers address discrepancies in reported synthetic yields of derivatives?
Advanced Research Question
Discrepancies arise from:
- Reagent purity : Impurities in starting materials (e.g., 2-chloro precursors) reduce yields .
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction times .
- Byproduct formation : Side reactions (e.g., over-alkylation) can be minimized by stoichiometric control .
Case Study : A 72% yield reported for a methyl-substituted derivative (Compound 16) vs. 61% for an ethyl analog (Compound 15) highlights steric and electronic effects of substituents .
How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Advanced Research Question
Methodology :
Substituent Variation : Systematically modify substituents at positions 1 (methyl), 2,4 (dioxo), and 7 (carboxylic acid) .
Biological Assays : Test inhibitory activity against targets like eEF-2K using kinase assays .
Computational Modeling : Dock derivatives into target protein structures (e.g., PDB entries) to predict binding affinity .
Table 2 : SAR Data for Pyridopyrimidine Derivatives
| Derivative | Substituent (Position) | IC50 (eEF-2K) | LogP | Reference |
|---|---|---|---|---|
| Compound 15 | Ethyl (1), Ethyl (3) | 0.45 µM | 1.2 | |
| Compound 16 | Methyl (1), Methyl (3) | 0.32 µM | 0.8 |
What strategies resolve ambiguities in spectroscopic data for structural confirmation?
Advanced Research Question
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to distinguish regioisomers .
- Isotopic Labeling : Introduce 13C or 15N labels to track carbonyl groups during cyclization .
- Comparative Analysis : Cross-reference with crystallographic data from analogous compounds (e.g., pyrido[3,2-b]oxazine derivatives) .
Example : A 1H NMR δ 8.24 ppm signal in Compound 15 was confirmed as an amide proton via HSQC .
How can mechanistic insights into its biological activity be experimentally validated?
Advanced Research Question
- Enzyme Inhibition Assays : Measure kinetic parameters (Km, Vmax) using purified eEF-2K .
- Cellular Uptake Studies : Use fluorescent probes (e.g., BODIPY-labeled derivatives) to track intracellular localization .
- Gene Knockdown : siRNA-mediated silencing of target genes to confirm pathway specificity .
Validation Criteria : Dose-dependent reduction in phosphorylation levels of eEF-2 in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
